molecular formula C10H14O B1523505 Bcn-OH CAS No. 1263166-90-0

Bcn-OH

Cat. No.: B1523505
CAS No.: 1263166-90-0
M. Wt: 150.22 g/mol
InChI Key: NSVXZMGWYBICRW-ULKQDVFKSA-N
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Description

BCN-OH (endo-9-Hydroxymethylbicyclo[6.1.0]non-4-yne) is a hydrophilic bicyclo[6.1.0]nonyne derivative widely used in bioorthogonal chemistry for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . Its high reactivity with tetrazines and azides enables applications in live-cell labeling, protein modification, and mitochondrial targeting studies . Key properties include:

  • Molecular formula: C₁₀H₁₄O
  • Molecular weight: 150.22 g/mol
  • Reactivity: Second-order rate constants (k) ranging from 2.60 to 27.6 M⁻¹s⁻¹, depending on the target (e.g., sulfenic acids, persulfides) .
  • Applications: Mitochondrial probes, protein sulfenic acid trapping, and fluorescent labeling .

Preparation Methods

The synthesis of Bcn-OH involves the use of boric acid and hexamethylenetetramine as boron and carbon sources, respectively. The compound is synthesized using melamine and guanidine hydrochloride as the nitrogen source . The preparation process includes thermal annealing at 800°C, which results in the formation of BCN-doped hexagonal boron nitride nanodisks . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Scientific Research Applications

Chemical Characteristics

Bcn-OH has the chemical formula C10H14OC_{10}H_{14}O and features a bicyclic structure that enhances its reactivity in bioorthogonal reactions, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This property allows this compound to selectively react with azide-functionalized biomolecules, facilitating precise labeling and tracking in biological systems without the need for copper catalysts .

Bioorthogonal Chemistry

This compound is extensively utilized in bioorthogonal labeling due to its ability to form stable triazole bonds with azides. This capability is pivotal for applications such as:

  • Labeling of Proteins and Peptides : Researchers can use this compound to attach fluorescent dyes or other tags to specific proteins, enabling visualization and tracking within cells .
  • Nucleic Acid Modifications : The compound allows for site-specific modifications of DNA and RNA, facilitating studies on gene expression and interactions between nucleic acids and proteins .

Imaging Techniques

This compound has shown promise in various imaging applications. Its bioorthogonal nature enables:

  • Cellular Imaging : By conjugating this compound with imaging agents like quantum dots or magnetic nanoparticles, researchers can visualize cellular processes and track disease progression .
  • In Vivo Studies : The ability to label biomolecules without disrupting native biological processes makes this compound an ideal candidate for live-cell imaging studies.

Therapeutic Potential

Recent studies have indicated that this compound may exhibit anti-inflammatory properties by interacting with the endocannabinoid system, which plays a crucial role in regulating inflammation. This potential application opens avenues for further research into its effectiveness in treating various inflammatory conditions.

Mitochondrial Function Studies

This compound is also being investigated as a mitochondrial probe, where it affects mitochondrial energy metabolism by interacting with mitochondrial proteins. Preliminary findings suggest that it may cause a decrease in basal respiration rates, which could have implications for understanding mitochondrial dysfunction in diseases.

Comparative Analysis of this compound with Similar Compounds

CompoundStructure TypeKey ApplicationBioorthogonalityStability
This compoundBicyclicBioorthogonal labelingYesModerate
BCN AcidCarboxylic derivativeStable probes in biological mediaYesHigh
BCN-TTPMitochondrial probeMitochondrial targetingYesVariable

Case Study 1: Protein Labeling

In a study conducted by AxisPharm, researchers successfully labeled azide-tagged proteins using this compound, demonstrating high specificity and efficiency. This study highlighted the compound's utility in tracking protein localization within live cells.

Case Study 2: Imaging Applications

A recent publication detailed the use of this compound conjugated with quantum dots for imaging cellular processes in real-time. The results illustrated the compound's effectiveness in providing clear visuals without interfering with cellular functions.

Mechanism of Action

The mechanism of action of Bcn-OH involves its interaction with mitochondrial proteins. The compound affects mitochondrial energy by causing a sharp decrease in basal respiration, which is attributed to its faster reaction kinetics with sulfonated proteins . This interaction allows researchers to study mitochondrial function and identify potential therapeutic targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

BCN-TPP

Structural Difference : BCN-TPP incorporates a triphenylphosphonium (TPP) group for mitochondrial targeting.
Functional Comparison :

Parameter BCN-OH BCN-TPP
Reactivity with C165A AhpC-SOH k = 27.6 M⁻¹s⁻¹ k = 5.99 M⁻¹s⁻¹ (4.6× slower)
Mitochondrial Localization No inherent targeting TPP enables mitochondrial accumulation
Effect on Mitochondrial Respiration No significant impact Reduces basal respiration and ATP production

Key Findings :

  • The TPP group sterically hinders BCN-TPP’s reactivity with sulfenic acids, likely due to hydrophobic interactions or conformational misalignment .
  • BCN-TPP’s mitochondrial localization compromises cellular energetics, limiting its use in functional studies .

BCN-BIO

Structural Difference : BCN-BIO is biotin-tagged for affinity purification.
Functional Comparison :

Parameter This compound BCN-BIO
Reactivity with C165A AhpC-SOH k = 27.6 M⁻¹s⁻¹ k = 16.7 M⁻¹s⁻¹
Utility Direct labeling Enables pull-down assays

Key Findings :

  • Biotinylation minimally reduces reactivity compared to TPP modification, making BCN-BIO suitable for proteomic studies requiring post-labeling isolation .

DCP-TPP

Structural Difference : DCP-TPP combines a dimedone-based sulfenic acid trap with TPP.
Functional Comparison :

Parameter This compound DCP-TPP
Reactivity with C165A AhpC-SOH k = 27.6 M⁻¹s⁻¹ k = 1.1 M⁻¹s⁻¹ (similar to dimedone)
Reaction Mechanism Electrophilic ene-like reaction Nucleophilic trap

Key Findings :

  • BCN-based probes react >20× faster with sulfenic acids than DCP-based probes, highlighting mechanistic advantages in electrophilic environments .

exo this compound

Structural Difference : Stereoisomer of this compound with exo configuration.
Functional Comparison :

Parameter This compound (endo) exo this compound
Reactivity with Tetrazines High (used in SPAAC) Comparable reactivity
Solubility Moderate in aqueous buffer Enhanced hydrophilicity

Key Findings :

Data Tables

Table 1: Reaction Kinetics of this compound and Analogues

Compound Target k (M⁻¹s⁻¹) Reference
This compound C165A AhpC-SOH 27.6
BCN-TPP C165A AhpC-SOH 5.99
This compound C165A AhpC-SSH 2.60
BCN-BIO C165A AhpC-SOH 16.7
DCP-TPP C165A AhpC-SOH 1.1

Table 2: Mitochondrial Effects

Compound Basal Respiration ATP Production Reference
This compound No change No change
BCN-TPP Reduced by 50% Inhibited
DCP-TPP Reduced by 30% Inhibited

Biological Activity

Bcn-OH, or beta-caryophyllene alcohol, is a naturally occurring compound primarily found in essential oils of various plants, including basil, oregano, and black pepper. This compound has garnered significant attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry and biochemistry.

This compound has the chemical formula C₁₀H₁₄O and features a bicyclic structure that contributes to its unique reactivity. It belongs to a class of compounds known as cyclooctyne derivatives, which are characterized by their strained ring systems. This structural feature enhances its reactivity in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a valuable tool for labeling biomolecules in living systems.

1. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by interacting with the endocannabinoid system. This system plays a crucial role in regulating inflammation and pain responses within the body. Preliminary studies have shown that this compound can modulate inflammatory pathways, although further investigations are necessary to elucidate the underlying mechanisms and therapeutic potential in treating inflammatory diseases.

2. Bioorthogonal Chemistry Applications

This compound's ability to selectively label biomolecules is a significant aspect of its biological activity. It reacts efficiently with azide-tagged proteins, allowing for precise molecular tagging without disrupting native biological processes. This property is particularly advantageous for live-cell imaging and tracking studies .

The following table summarizes the reaction kinetics of this compound compared to other cyclooctyne derivatives:

Compound NameReaction Rate (M⁻¹ s⁻¹)Unique Features
This compound110.6High specificity and efficiency in SPAAC
DIBO6.2Higher reactivity but less stability
BARAC0.20Similar reactivity but different kinetics

3. Thermodynamic Properties

Investigations into the thermodynamic parameters associated with this compound reactions reveal insights into its efficiency and suitability for various applications. For instance, the activation free energy for the reaction of this compound is approximately 13.1 kcal/mol at 25°C, indicating favorable kinetics for bioorthogonal reactions .

Case Studies

Several case studies underscore the practical applications of this compound in research:

  • Cellular Imaging : In a study exploring live-cell imaging techniques, researchers utilized this compound to tag specific proteins within cellular environments. The results demonstrated high fidelity in protein labeling without significant interference with cellular functions, showcasing its potential for real-time monitoring of biological processes.
  • Therapeutic Applications : Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The compound exhibited a notable reduction in inflammatory markers and pain responses, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the role of Bcn-OH in detecting protein sulfenic acids, and how does it compare to traditional probes like dimedone?

this compound is a sulfenic acid-trapping agent used to study redox-sensitive protein modifications. It reacts with sulfenic acids (-SOH) to form stable adducts detectable via mass spectrometry (e.g., ESI-TOF-MS). Unlike dimedone, this compound exhibits faster reaction kinetics (k = 27.6 M⁻¹s⁻¹ vs. 1.29 M⁻¹s⁻¹ for dimedone with C165A AhpC-SOH) and can differentiate between sulfenic acids and persulfides (-SSH) through distinct reaction products . This specificity makes it valuable for mapping oxidative post-translational modifications in proteins.

Q. What experimental protocols are essential for synthesizing and characterizing this compound adducts in protein studies?

Key steps include:

  • Synthesis : React this compound with sulfenic acid-containing proteins (e.g., C165A AhpC-SOH) under controlled pH and temperature.
  • Characterization : Use ESI-TOF-MS to confirm adduct formation (e.g., mass shift corresponding to this compound addition).
  • Controls : Include reactions with Na₂S to generate persulfides and validate specificity . Reproducibility requires detailed documentation of reaction conditions and purity validation (≥95% by HPLC), as outlined in journal guidelines .

Q. How can researchers ensure the reproducibility of this compound-based experiments?

Follow these methodological principles:

  • Detailed Protocols : Document molar ratios, incubation times, and buffer compositions.
  • Independent Replicates : Perform triplicate experiments with statistical validation (e.g., ANOVA for kinetic comparisons) .
  • Reference Standards : Use known sulfenic acid models (e.g., AhpC-SOH) for calibration . Journals like the Beilstein Journal of Organic Chemistry emphasize strict adherence to these practices .

Advanced Research Questions

Q. What factors influence the reaction kinetics of this compound with sulfenic acids, and how can these be optimized for complex biological systems?

Kinetics depend on:

  • Probe Structure : The triphenylphosphonium (TPP) moiety in Bcn-TPP reduces reaction rates (k = 5.99 M⁻¹s⁻¹ vs. 27.6 M⁻¹s⁻¹ for this compound) due to steric effects .
  • Cellular Environment : Mitochondrial membrane potential affects TPP-conjugated probes’ efficiency. Optimize concentration gradients and pH for in vivo applications . Advanced studies should use time-resolved MS and computational modeling (e.g., density functional theory) to predict reactivity in heterogeneous systems.

Q. How can contradictory data from this compound experiments (e.g., unexpected adducts or kinetic outliers) be systematically resolved?

Apply the following framework:

  • Hypothesis Testing : Re-examine assumptions about protein redox states (e.g., confirm -SOH vs. -SSH via Na₂S controls) .
  • Data Triangulation : Cross-validate MS results with orthogonal techniques like Western blotting or X-ray crystallography.
  • Statistical Rigor : Use regression analysis to identify outliers and assess confidence intervals for kinetic constants . Journals mandate transparency in reporting such discrepancies .

Q. What methodological frameworks (e.g., FINER, PICO) are most effective for formulating this compound-related research questions?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps in redox biology. For example:

  • Novelty: "How does this compound’s selectivity for sulfenic acids vary across pH gradients in cancer cell mitochondria?" The PICO framework (Population, Intervention, Comparison, Outcome) applies to comparative studies:
  • Intervention: this compound vs. DCP-TPP in trapping efficiency.
  • Outcome: Adduct stability under physiological conditions .

Q. How should researchers design studies to compare this compound with emerging sulfenic acid probes (e.g., DYn-2)?

  • Experimental Design : Use a split-sample approach, exposing identical protein samples to this compound and DYn-2 under standardized conditions.
  • Metrics : Compare reaction rates (k), adduct stability (half-life), and cellular toxicity (via MTT assays).
  • Statistical Analysis : Apply multivariate ANOVA to account for variables like probe concentration and incubation time .

Q. Methodological & Ethical Considerations

Q. What statistical methods are appropriate for analyzing this compound reaction kinetics data?

  • Descriptive Statistics : Mean ± SD for triplicate kinetic measurements.
  • Regression Analysis : Fit time-course data to second-order kinetics models.
  • Comparative Tests : Use paired t-tests or ANCOVA to compare rate constants between probes . Software tools like SPSS or R are recommended for robust analysis .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

  • Data Transparency : Share raw MS spectra and synthetic protocols in supplementary materials .
  • Ethical Compliance : Obtain ethics approval for studies involving human/mammalian tissues, ensuring alignment with guidelines on data privacy and intellectual property .
  • Collaboration : Engage biostatisticians early to validate experimental designs .

Q. What strategies mitigate limitations in this compound’s application to in vivo systems?

  • Probe Modification : Conjugate this compound with targeting moieties (e.g., TPP for mitochondria) to enhance cellular uptake .
  • Sensitivity Controls : Use knockout cell lines (e.g., AhpC-deficient strains) to confirm signal specificity.
  • Multi-Omics Integration : Correlate this compound data with transcriptomic or proteomic datasets to contextualize redox changes .

Properties

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVXZMGWYBICRW-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601254298
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263291-41-3
Record name (1α,8α,9α)-Bicyclo[6.1.0]non-4-yne-9-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601254298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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